(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Styrax ferrugineus with data available.
Scientific Research Applications
Solubility Studies
Chemical Synthesis
In 2008, Yonghai Liu, Da-li Li, Luyao Lu, and Zhenyuan Miao developed a synthesis method for a compound structurally related to the queried compound. This research provides insights into the synthesis processes applicable to similar compounds (Liu et al., 2008).
Molecular Interactions and Properties
S. A. Halim and M. Ibrahim (2022) conducted a study involving ring opening and closure reactions of molecules structurally similar to the compound . This research offers a deeper understanding of the molecular interactions and properties of such compounds (Halim & Ibrahim, 2022).
Lignin-related Studies
The research by T. Yokoyama (2015) on the mechanism of β-O-4 bond cleavage during the acidolysis of lignin model compounds sheds light on the reactions and stability of compounds similar to the one inquired about, particularly in relation to lignin and wood chemistry (Yokoyama, 2015).
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O10/c1-31-17-7-6-15(11-19(17)32-2)18-12-16-9-14(10-20(33-3)25(16)35-18)5-4-8-34-26-24(30)23(29)22(28)21(13-27)36-26/h6-7,9-12,21-24,26-30H,4-5,8,13H2,1-3H3/t21-,22-,23+,24-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBXVWJEZUKCIS-HROMDODWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCOC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333132 | |
Record name | AC1LABT1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
325791-19-3 | |
Record name | AC1LABT1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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